An isotope labelled of (S)-(-)-Carbidopa. (S)-(-)-Carbidopa is a peripheral decarboxylase inhibitor that can be used for treatment of Parkinsonism.
(S)-(-)-Carbidopa-d3 H2O (ring-d3)
CAS No.: 1276197-58-0
Cat. No.: VC0196559
Molecular Formula: C10H11D3N2O4.H2O
Molecular Weight: 247.27
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1276197-58-0 |
---|---|
Molecular Formula | C10H11D3N2O4.H2O |
Molecular Weight | 247.27 |
Chemical Identity and Structure
Basic Identification Parameters
(S)-(-)-Carbidopa-d3 H2O (ring-d3) is uniquely identified through several key parameters that distinguish it from standard carbidopa:
Parameter | Value |
---|---|
CAS Number | 1276197-58-0 |
Molecular Formula | C10H11D3N2O4 - H2O |
Molecular Weight | 247.3 g/mol |
Chemical Name | (αS)-α-hydrazinyl-3,4-dihydroxy-α-methyl-benzenepropanoic-2,5,6-d3 acid, monohydrate |
Synonyms | Carbidopa-d3 monohydrate; (S)-(-)-CARBIDOPA-D3 H2O (RING-D3) |
The compound features selective deuteration at positions 2, 5, and 6 of the aromatic ring, creating a stable isotopically-labeled variant of carbidopa . This deuteration pattern maintains the chiral configuration at the alpha carbon (S configuration) while introducing the kinetic isotope effect through the heavier deuterium atoms.
Physical and Chemical Properties
The physical and chemical properties of (S)-(-)-Carbidopa-d3 H2O (ring-d3) determine its handling requirements and applications:
Property | Description |
---|---|
Physical State | Solid |
Solubility | Slightly soluble in methanol and DMSO |
Storage Conditions | -20°C recommended |
Stability | ≥4 years when properly stored |
Chemical Purity | ≥98% (Carbidopa) |
Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 |
These properties ensure the compound's reliability as an analytical standard while providing guidance for proper handling and storage .
Safety Parameter | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H319 (Harmful if swallowed; Causes serious eye irritation) |
Precautionary Statements | P264-P270-P280-P301+P312-P330-P305+P351+P338-P337+P313-P501 |
NFPA 704 | Data Available |
These classifications align with standard laboratory safety protocols for similar compounds of moderate hazard potential .
Primary Applications
Analytical Standard Applications
The primary application of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is as an internal standard for analytical procedures:
-
It serves as a reference standard for the quantification of carbidopa by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)
-
The deuterated form allows for accurate distinction from non-deuterated carbidopa in mass spectrometric analysis
-
Its high deuterium incorporation (≥99%) ensures minimal interference from non-deuterated forms in analytical procedures
-
It enables precise quantification of carbidopa in complex biological matrices
When used as an internal standard, (S)-(-)-Carbidopa-d3 H2O (ring-d3) can be calibrated against more precisely weighed unlabeled standards by constructing standard curves of peak intensity ratios .
Research Applications in Pharmaceuticals
Beyond its analytical utility, (S)-(-)-Carbidopa-d3 H2O (ring-d3) contributes to pharmaceutical research in several areas:
-
Investigation of metabolic pathways involving carbidopa
-
Pharmacokinetic studies examining the absorption, distribution, metabolism, and excretion of carbidopa and related compounds
-
Development and validation of bioanalytical methods for Parkinson's disease medications
-
Exploration of deuterium kinetic isotope effects on drug metabolism
Relationship to Parkinson's Disease Treatment
Carbidopa's Role in Parkinson's Treatment
To understand the significance of (S)-(-)-Carbidopa-d3 H2O (ring-d3), it's important to recognize carbidopa's function in Parkinson's disease treatment:
-
Carbidopa inhibits peripheral dopamine decarboxylase, the enzyme that converts L-DOPA to dopamine
-
This inhibition prevents premature conversion of L-DOPA outside the brain
-
Administration of carbidopa (100 mg/kg) prior to L-DOPA administration in dogs increases plasma L-DOPA concentration by 186%
-
Carbidopa prolongs L-DOPA's half-life in plasma by 48% and in skeletal muscle extracellular fluid by 66%
-
These effects allow more L-DOPA to reach the brain, enhancing therapeutic efficacy while reducing peripheral side effects
Relevance of Deuteration in Parkinson's Research
While (S)-(-)-Carbidopa-d3 H2O (ring-d3) itself is primarily an analytical tool, its deuteration approach is relevant to emerging research in Parkinson's treatment:
-
Selective deuteration of compounds structurally related to L-DOPA (such as SD-1077) has been explored to slow the metabolic breakdown of dopamine
-
Deuteration at α- and β-carbon positions can reduce the breakdown rate by monoamine oxidase and dopamine β-hydroxylase
-
Studies have shown that deuterated dopamine precursors can enhance striatal dopamine output more effectively than non-deuterated alternatives
-
This approach aims to improve therapeutic outcomes without altering the fundamental mechanism of action
The incorporation of deuterium in these compounds exploits a primary kinetic isotope effect, which can significantly influence the rate of certain metabolic reactions without changing the metabolic pathway itself .
Research Insights from Deuterated Compounds
Pharmacokinetic Advantages of Deuteration
Research on deuterated compounds related to carbidopa provides insights into the potential advantages of the deuteration approach:
-
A clinical study with SD-1077 (a deuterated L-DOPA analog) demonstrated comparable peripheral pharmacokinetics and safety to the reference L-DOPA/carbidopa combination
-
Deuteration has been shown to potentially prolong exposure to central dopamine without significant changes in peripheral pharmacokinetics
-
The surface charge and spatial characteristics of deuterated drugs remain biologically indistinguishable from their non-deuterated forms
-
Studies have confirmed no differences in the binding profile of regular dopamine and deuterated dopamine to dopamine receptor subtypes or transporters
These findings suggest that deuterated compounds can potentially achieve improved pharmacokinetic profiles while maintaining the desired pharmacological activity.
Additional Biological Effects of Carbidopa
Recent research has uncovered additional biological effects of carbidopa that may be relevant to future studies involving its deuterated analogs:
-
Carbidopa has been shown to bind to and potentiate the activity of the aryl hydrocarbon receptor (AhR)
-
It inhibits the proliferation of pancreatic cancer cells in vitro and tumor growth in vivo
-
Carbidopa strongly inhibits T cell activation both in vitro and in vivo
-
It has been shown to mitigate myelin oligodendrocyte glycoprotein peptide fragment 35–55 (MOG-35-55) induced experimental autoimmune encephalitis and collagen-induced arthritis in animal models
These immunomodulatory effects suggest potential applications beyond Parkinson's disease that might also benefit from deuterated variants.
Region | Number of Suppliers |
---|---|
Global | 16+ suppliers |
United States | Multiple suppliers including Aladdin Scientific |
China | Multiple suppliers including Nanjing Haolv Biotechnology, ChengDu SinoStandards Bio-Tech, and others |
This wide availability ensures researchers can access this specialized compound for analytical and research purposes .
Quantity | Approximate Price (EUR) |
---|---|
5mg | 461.00 |
10mg | 765.00 |
These prices reflect the specialized synthesis required for isotopically labeled compounds and their application primarily in analytical settings rather than bulk pharmaceutical production .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume